molecular formula C8H4ClF2N B1350542 2-Chloro-3,6-difluorobenzonitrile CAS No. 886501-33-3

2-Chloro-3,6-difluorobenzonitrile

Cat. No.: B1350542
CAS No.: 886501-33-3
M. Wt: 187.57 g/mol
InChI Key: GXDOFQJKWADWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol . It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,6-difluorobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is typically carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or platinum oxide, along with tertiary amines, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,6-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

2-chloro-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREWFYUZFHLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-33-3
Record name 2-Chloro-3,6-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,6-difluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,6-difluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,6-difluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-3,6-difluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-3,6-difluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-3,6-difluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.